Product packaging for Stearic acid calcium salt(Cat. No.:)

Stearic acid calcium salt

Cat. No.: B12041745
M. Wt: 607.0 g/mol
InChI Key: CJZGTCYPCWQAJB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Stearic acid calcium salt, also known as calcium stearate, is an ionic carboxylate compound with the molecular formula Ca(C 18 H 35 O 2 ) 2 . This white, silky powder is characterized by its high stability and low solubility in water and alcohols, making it a versatile agent in both research and industrial applications . Its primary value in materials science stems from its dual nature, featuring a polar head group that can bind with metal cations and nonpolar chains that confer hydrophobic properties and solubility in organic solvents . In research and development, calcium stearate serves as a highly effective lubricant, release agent, and acid scavenger. It is extensively studied and utilized in the processing of plastics like PVC and polyolefins, where it acts as a stabilizer by neutralizing acidic byproducts formed during polymerization and processing . Within rubber and elastomer formulations, it functions as a critical processing aid, reducing extruder pressure build-up and ensuring a smooth, consistent product flow . Its role as a hydrophobic agent is leveraged in construction material science, where it is applied to concrete to induce water-repellent properties . Furthermore, its low impurity profile and exceptional heat resistance make it a valuable additive for preventing discoloration and haze formation in polymer applications . This product is provided For Research Use Only (RUO). It is strictly intended for laboratory research and industrial development purposes and is not approved for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H70CaO4 B12041745 Stearic acid calcium salt

Properties

Molecular Formula

C36H70CaO4

Molecular Weight

607.0 g/mol

IUPAC Name

calcium;octadecanoate

InChI

InChI=1S/2C18H36O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2

InChI Key

CJZGTCYPCWQAJB-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2]

Origin of Product

United States

Chemical and Physical Properties

Stearic acid calcium salt is an organic compound with the chemical formula C36H70CaO4. wikipedia.org It presents as a white to yellowish-white, waxy powder. wikipedia.orgchemicalbook.com

Table 1: Physical and Chemical Properties of this compound

Property Value
Molar Mass 607.030 g·mol⁻¹ wikipedia.org
Appearance White to yellowish-white powder wikipedia.org
Density 1.08 g/cm³ wikipedia.org
Melting Point 155 °C (311 °F; 428 K) wikipedia.org
Solubility in water 0.004 g/100 mL (15 °C) wikipedia.org
Solubility Soluble in hot pyridine; slightly soluble in oil; insoluble in water, alcohol, and ether. wikipedia.orgchemicalbook.com

Data sourced from multiple references. wikipedia.orgchemicalbook.com

Research using Fourier transform infrared (FTIR) spectroscopy has identified characteristic carboxylate bands at approximately 1577 cm⁻¹ and 1543 cm⁻¹, indicating the association of calcium ions with the carboxylate groups in both unidentate and bidentate structures. scispace.comacs.org X-ray diffraction (XRD) studies have revealed a lamellar crystal morphology, with a bilayer distance of about 4.8 nm for the powder form. scispace.comacs.org

Synthesis and Manufacturing in Industrial Chemistry

The industrial production of calcium stearate (B1226849) is primarily achieved through a few key methods:

Precipitation (Double Decomposition): This common method involves the reaction of a soluble calcium salt, such as calcium chloride, with the sodium salt of stearic acid (sodium stearate). atamanchemicals.comijnrd.org The resulting calcium stearate precipitates out of the solution and is then filtered, washed to remove byproducts like sodium chloride, and dried. atamanchemicals.comijnrd.org

Direct Saponification (Fusion Process): This process involves heating stearic acid directly with a calcium compound, typically calcium oxide or calcium hydroxide (B78521). wikipedia.orgpishrochem.com The reaction produces calcium stearate and water. wikipedia.org This method is often used to produce high-purity calcium stearate. pishrochem.com The reaction is typically carried out in a reactor under controlled temperature and pressure. pishrochem.com

The raw materials for these processes are stearic acid, which can be derived from animal fats or vegetable oils like palm oil, and a calcium source like limestone or quicklime. pishrochem.comusda.govacme-hardesty.com The final product is often sold as a fine powder or as a dispersion in water. wikipedia.org

Mechanistic Studies of Interfacial and Bulk Interactions

Polymer-Additive Interfacial Phenomena

In polymer science and processing, stearic acid calcium salt functions as a multifunctional additive. Its performance is dictated by its interactions at the interface between the polymer matrix, processing equipment, and other additives.

This compound is widely recognized as a highly effective lubricant in polymer processing, exhibiting a dual-mode mechanism that combines both external and internal lubrication.

External Lubrication: This mechanism involves the reduction of friction between the polymer melt and the hot metal surfaces of processing machinery, such as extruder barrels, screws, and molds. During processing, molecules of this compound migrate to the interface. The polar carboxylate head of the molecule displays a strong affinity for the metal surface, forming an adsorbed layer. The long, non-polar hydrocarbon tails orient towards the non-polar polymer melt. This creates a well-defined, low-shear-strength boundary layer that facilitates slippage between the polymer and the metal, preventing adhesion, reducing extruder torque, and improving the surface finish of the final product.

Internal Lubrication: This mechanism occurs within the bulk polymer matrix. Due to its limited compatibility with many polymer chains (e.g., Polyvinyl chloride), this compound disperses as fine particles. These particles act at a molecular level to reduce the intermolecular frictional forces, or viscosity, between polymer chains. By disrupting chain-to-chain entanglements and cohesion, it enhances the melt flow properties of the polymer. This improved rheology allows for lower processing temperatures, faster injection speeds, and better filling of intricate mold cavities.

The table below summarizes the distinct lubrication mechanisms of this compound.

Table 1: Comparison of Lubrication Mechanisms (Click to expand)
FeatureExternal LubricationInternal Lubrication
Location of Action Interface between polymer melt and metal surfaces (e.g., extruder wall, mold).Within the bulk polymer matrix, between polymer chains.
Primary Function Reduces friction and prevents adhesion to processing equipment.Reduces melt viscosity and intermolecular friction.
Mechanism Forms a slip layer with polar heads on metal and non-polar tails towards the polymer.Acts as a molecular spacer, reducing chain-to-chain entanglement and cohesion.
Processing Benefit Lower extruder torque, improved surface finish, prevents melt fracture.Enhanced melt flow, faster cycle times, improved mold filling.
Governing Property Incompatibility with the polymer, promoting migration to the surface.Limited compatibility, allowing for dispersion within the polymer matrix.

The function of this compound as a mold release agent is a direct consequence of its external lubrication properties. When incorporated into a polymer formulation, it migrates to the surface of the part during molding. This migration results in the formation of a microscopic, monomolecular layer on the mold's surface. This layer, dominated by the outward-facing, non-polar, and hydrophobic stearate (B1226849) tails, creates a surface with very low surface energy. This low-energy barrier physically prevents the molten polymer from wetting and adhering to the metal mold. Consequently, the solidified part can be ejected easily and cleanly, reducing cycle times, preventing damage to the part, and extending the operational life of the mold.

This compound is a critical heat stabilizer, particularly for Polyvinyl chloride (PVC). The thermal degradation of PVC proceeds via a catastrophic dehydrochlorination reaction, where labile chlorine atoms are eliminated as hydrogen chloride (HCl). This liberated HCl is autocatalytic, meaning it accelerates further degradation, leading to severe discoloration and loss of mechanical properties.

The primary stabilization mechanism of this compound is its function as an effective acid scavenger. The carboxylate group readily reacts with and neutralizes the nascent hydrogen chloride, converting it into harmless calcium chloride and free stearic acid.

The reaction is as follows: Ca(C₁₇H₃₅COO)₂ + 2 HCl → CaCl₂ + 2 C₁₇H₃₅COOH

By sequestering HCl, this compound effectively terminates the autocatalytic degradation cycle. It is often used in synergistic "mixed-metal" stabilizer systems, for example, with zinc stearate. In such systems, zinc stearate provides excellent initial color stability by reacting with allylic chlorides but produces zinc chloride (ZnCl₂), a strong Lewis acid that can promote severe degradation. This compound then performs a secondary role by reacting with the detrimental zinc chloride to regenerate the active zinc stabilizer and form the more stable and less detrimental calcium chloride, thereby providing long-term thermal stability.

Table 2: Heat Stabilization Mechanism in PVC (Click to expand)
StepProcessChemical Role of this compoundResult
1. Degradation Initiation Heat causes PVC to release Hydrogen Chloride (HCl).Inactive at this stage.Formation of autocatalytic HCl.
2. Acid Scavenging This compound reacts with HCl.Acts as a primary stabilizer and acid neutralizer.HCl is sequestered as stable Calcium Chloride (CaCl₂), halting the degradation cycle.
3. Synergistic Action In mixed-metal systems, it reacts with Zinc Chloride (ZnCl₂) formed from the primary zinc stabilizer.Acts as a secondary stabilizer.Regenerates the active zinc stabilizer and converts harmful ZnCl₂ to the more benign CaCl₂.

The role of this compound in the degradation of polymers like polyethylene (B3416737) and polypropylene (B1209903) is complex and can be context-dependent. While it is a stabilizer in PVC, in polyolefins, it can act as a pro-oxidant.

Pro-oxidant Mechanism: The metal cation (Ca²⁺) in this compound can catalyze the decomposition of hydroperoxides (ROOH), which are key intermediates in the oxidative degradation of polymers. This catalytic cycle generates highly reactive free radicals (e.g., RO•, •OH) that initiate and propagate chain scission and cross-linking reactions, accelerating the breakdown of the polymer structure. This pro-degradant effect is sometimes intentionally utilized in formulations designed for controlled environmental degradation.

Biodegradation Promotion: The initial abiotic, pro-oxidant activity leads to a reduction in the polymer's molecular weight and the introduction of polar functional groups (e.g., carbonyls, carboxyls) into the hydrocarbon backbone. These smaller, oxidized polymer fragments are more hydrophilic and accessible to enzymatic attack by microorganisms. Therefore, by accelerating oxidative degradation, this compound can indirectly promote the subsequent biodegradation of the polymer.

Table 3: Degradation-Related Mechanisms in Polyolefins (Click to expand)
MechanismDescriptionChemical BasisOutcome
Pro-oxidant Action Accelerates the rate of oxidative degradation of the polymer.The calcium ion catalyzes the breakdown of hydroperoxides into free radicals.Faster loss of mechanical properties and reduction in molecular weight.
Biodegradation Promotion Facilitates the subsequent breakdown of the polymer by microorganisms.The initial abiotic oxidation creates smaller, more polar molecules that are more bio-available.Enhances the environmental degradability of the plastic material.

In filled polymer and rubber composites, this compound functions as a highly effective dispersing and coupling agent. Inorganic fillers such as calcium carbonate or talc (B1216) are hydrophilic and polar, making them inherently incompatible with hydrophobic, non-polar polymer matrices. This incompatibility leads to poor dispersion, filler agglomeration, and weak interfacial adhesion, which compromises the mechanical properties of the composite.

This compound mitigates this by acting as a surface modifier. The polar carboxylate head of the molecule adsorbs onto the surface of the filler particles. The long, non-polar stearate tails then project outwards from the filler surface into the polymer matrix. This molecular "bridge" accomplishes two things:

It reduces the high surface energy of the filler, preventing particles from re-agglomerating.

It compatibilizes the filler with the polymer matrix, improving wetting and creating a stronger bond at the filler-polymer interface.

This enhanced dispersion and interfacial adhesion lead to a more homogenous composite with improved processability and significantly enhanced mechanical properties, such as tensile strength and impact resistance, as stress can be more effectively transferred from the polymer matrix to the reinforcing filler.

Colloidal and Dispersion Behavior

Beyond polymer systems, the amphiphilic nature of this compound dictates its behavior in liquid media, leading to the formation of colloidal structures. It is practically insoluble in water due to its long hydrophobic chains. However, in non-polar organic solvents and oils, it can form stable dispersions and gels.

Upon heating in a non-polar liquid, the molecules disperse. As the system cools, the molecules self-assemble into complex colloidal aggregates. In these structures, often described as inverse or reverse micelles, the polar calcium carboxylate heads associate together to form a core, minimizing their contact with the non-polar solvent. The hydrophobic stearate tails extend outwards into the solvent. The entanglement of these long aliphatic chains between different aggregates can create a three-dimensional network structure, leading to a significant increase in viscosity and the formation of a gel. This mechanism is fundamental to its application as a thickener in lubricating greases and as a flatting agent in paints and coatings.

Micelle Formation and Aggregation Processes of Stearates

The behavior of stearates in aqueous solutions is governed by their amphiphilic nature, possessing a long, hydrophobic hydrocarbon tail (C17H35–) and a polar, hydrophilic carboxylate head (–COO⁻). In dilute solutions, stearate molecules exist as individual ions. However, above a specific concentration known as the Critical Micelle Concentration (CMC), these molecules spontaneously self-assemble into organized aggregates called micelles. This process is entropically driven, as it minimizes the unfavorable interaction between the hydrophobic tails and water molecules by sequestering the tails in the micellar core, while the hydrophilic heads form a shell interacting with the surrounding water.

The presence of counterions significantly influences micelle formation. With monovalent cations like sodium (Na⁺), stearates form relatively simple, spherical micelles. The introduction of divalent cations, such as calcium (Ca²⁺), fundamentally alters the aggregation process. A single calcium ion can electrostatically bind to two stearate anions, acting as a "bridge" or "linker." This bridging effect neutralizes the charge of the head groups more effectively and promotes the formation of larger, more complex, and less soluble aggregates.

Instead of forming discrete, soluble micelles, the interaction between calcium ions and stearate anions often leads to the precipitation of calcium stearate, especially above the Krafft temperature—the temperature at which the solubility of the surfactant is sufficient for micellization. The resulting structures are often lamellar or crystalline precipitates rather than classic spherical micelles. This low aqueous solubility and strong tendency to aggregate are defining characteristics of calcium stearate, distinguishing it from its more soluble monovalent salt counterparts. Research indicates that this aggregation is not limited to simple precipitation; it involves the formation of intermediate colloidal structures whose stability is highly dependent on the ionic environment.

Table 1. Comparative Aggregation Behavior of Stearate Salts in Aqueous Solution. Data is illustrative of established principles.
PropertySodium Stearate (Monovalent Cation)This compound (Divalent Cation)
Primary Aggregation StructureSpherical MicellesLamellar Precipitates / Insoluble Aggregates
Aqueous SolubilityRelatively High (above Krafft Temp)Very Low
Critical Micelle Conc. (CMC)~1-2 mMNot well-defined due to immediate precipitation
Cation-Anion Stoichiometry1:11:2

Influence of Divalent Cations on Colloidal Stability and Wettability

The stability of stearate colloidal dispersions is critically dependent on the valency of the counterions present in the system, a phenomenon well-described by the Derjaguin-Landau-Verwey-Overbeek (DLVO) theory. This theory posits that colloidal stability is determined by the balance between attractive van der Waals forces and repulsive electrostatic forces. In a dispersion of sodium stearate, the negatively charged micelles repel each other, creating a stable colloid.

The introduction of divalent cations like Ca²⁺ dramatically destabilizes these systems. According to the Schulze-Hardy rule, the coagulating power of an ion increases sharply with its valency. Divalent calcium ions are exceptionally effective at neutralizing the negative surface charge of the stearate head groups. This charge screening reduces the electrostatic repulsion barrier that keeps the particles apart. Once this barrier is sufficiently lowered, the short-range van der Waals attractions dominate, causing the particles to irreversibly aggregate and precipitate out of the solution. This process is responsible for the formation of "soap scum" when soaps (typically sodium salts of fatty acids) are used in hard water containing calcium ions.

The resulting precipitate, calcium stearate, has a profound effect on the wettability of surfaces. When these aggregates deposit onto a substrate, they form a film that is inherently hydrophobic. The low-solubility precipitate adsorbs onto surfaces, altering the interfacial energy and leading to a significant increase in the water contact angle, thereby modifying the surface from hydrophilic to hydrophobic.

Table 2. Effect of Cation Valency on the Stability of a Stearate Anion Dispersion.
ParameterSystem with Monovalent Cations (e.g., Na⁺)System with Divalent Cations (e.g., Ca²⁺)
Zeta PotentialHigh Negative ValueNear-Zero or Slightly Negative
Electrostatic RepulsionStrongWeak / Negligible
Colloidal StabilityStable DispersionUnstable, Rapid Coagulation/Precipitation
Critical Coagulation Concentration (CCC)High (~50-100 mM)Very Low (~0.5-2 mM)

Hydrophobic Film Formation and Wettability Modification

The ability of this compound to render surfaces water-repellent stems from its capacity to form thin, organized, and hydrophobic films. This film formation is a process of molecular self-assembly at an interface. When calcium stearate is present in a system, either as a dispersion or as a component within a matrix, its molecules or aggregates adsorb onto available surfaces.

The mechanism of film formation involves a specific molecular orientation. The polar end of the molecule—the carboxylate group chelated by the calcium ion—acts as an anchor, preferentially bonding to polar sites on a substrate. Following this anchoring, the long, non-polar C17H35 alkyl chains orient themselves outwards, away from the substrate. This creates a dense, brush-like layer of hydrocarbon tails exposed to the environment. This oriented monolayer presents a low-energy surface, chemically similar to wax or paraffin.

The direct consequence of this low-energy surface is a modification of wettability. Water, a highly polar liquid, exhibits weak adhesion to the non-polar hydrocarbon surface. This results in a significant increase in the water contact angle. A surface with a contact angle below 90° is considered hydrophilic, while a surface with a contact angle above 90° is hydrophobic. The application of calcium stearate can increase the contact angle on various substrates, such as cellulose, minerals, or metal oxides, to well above 90°, confirming the formation of an effective hydrophobic barrier film.

Table 3. Illustrative Water Contact Angle Measurements on Various Substrates Before and After Treatment with this compound.
Substrate MaterialContact Angle Before Treatment (°)Contact Angle After Treatment (°)Wettability Classification After Treatment
Cement Paste~30°~125°Hydrophobic
Cellulose Fiber (Paper)<20°~110°Hydrophobic
Glass Slide~25°~105°Hydrophobic

Interactions in Cementitious Systems

Influence on Cement Hydration and Microstructure Development

When incorporated as an admixture in cementitious systems, this compound exerts a notable influence on the cement hydration process and the subsequent development of the hardened microstructure. The primary mechanism is physical rather than chemical. Calcium stearate is a fine, hydrophobic powder that does not readily dissolve in the alkaline pore solution of fresh concrete. Its particles tend to adsorb onto the surfaces of unhydrated cement grains.

This adsorption creates a hydrophobic film around the cement particles, which acts as a physical barrier, impeding the access of water required for the hydration reactions. This barrier effect leads to a retardation of the hydration kinetics. Consequently, both the initial and final setting times of the concrete are prolonged. The exothermic heat of hydration is also affected; the peak temperature is typically lowered, and the heat evolution is spread over a longer duration.

Table 4. Effect of this compound on Hydration and Mechanical Properties of Cement Paste.
PropertyControl (No Admixture)With this compoundMechanism of Influence
Initial Setting Time~180 min~240 minRetardation due to hydrophobic film on cement grains
Final Setting Time~270 min~350 minDelayed water access slows hardening
Peak Heat of HydrationHighLowered and DelayedSlower rate of exothermic hydration reactions
28-Day Compressive Strength~45 MPa~41 MPaPotentially lower overall degree of hydration

Pore Structure Modification and Capillary Blocking Mechanisms

The principal function of this compound in concrete is to impart water repellency by modifying the pore structure. This is achieved through two primary mechanisms: pore lining and pore blocking. As the cement hydrates and the microstructure forms, the fine particles of calcium stearate, which are dispersed throughout the mix, become an integral part of the hardened matrix.

The pore lining mechanism involves the deposition of hydrophobic calcium stearate molecules or fine particles onto the surfaces of the capillary pores. This process creates a continuous, low-energy lining within the pore network. This hydrophobic lining changes the contact angle of water with the pore walls from wetting to non-wetting. As a result, the natural capillary suction, which draws water into the concrete, is counteracted by a repulsive capillary pressure (capillary depression), effectively preventing water ingress through the finer pores.

The pore blocking mechanism is a physical obstruction process. The solid particles of calcium stearate, with typical sizes in the micron range, can physically fill or block the constrictions and pathways of the capillary pore network. This segmentation of the pore system disrupts the continuity of capillary channels, creating dead-end pores and making it more difficult for water to permeate through the concrete matrix. The combined effect of pore lining and pore blocking drastically reduces the rate of water absorption and permeability of the concrete, even if the total porosity is not significantly reduced.

Table 5. Impact of this compound on Pore Structure and Water Transport Properties of Concrete.
PropertyControl ConcreteConcrete with this compoundPrimary Mechanism
Total Porosity~12-15%~13-16% (Slight or no increase)-
Capillary Water AbsorptionHighVery Low (Reduction > 70%)Pore Lining (Hydrophobic Effect)
Water Permeability Coefficient~10-11 m/s~10-13 m/sPore Blocking & Pore Lining
Pore ConnectivityHighLow / DiscontinuousPore Blocking

Corrosion Inhibition Mechanisms for Steel in Concrete Environments

This compound enhances the durability of reinforced concrete by providing significant protection against the corrosion of embedded steel. This protection is achieved through both indirect and direct mechanisms. The primary and most effective mechanism is indirect, stemming from its potent waterproofing capabilities. Corrosion of steel in concrete is an electrochemical process that requires the presence of an electrolyte, typically water, and often aggressive species like chloride ions. By drastically reducing the permeability and capillary absorption of the concrete (as described in 4.3.2), calcium stearate severely restricts the transport of water and dissolved chlorides from the external environment to the surface of the steel reinforcement. This barrier effect maintains the steel in a dry, high-alkalinity environment, preserving its protective passive layer for a longer duration.

In addition to this physical barrier effect, a direct inhibition mechanism has been proposed. Research suggests that stearate anions (C17H35COO⁻) can be released into the pore solution and subsequently adsorb directly onto the steel surface. This adsorption forms a thin, dense, hydrophobic film on the steel. This organic film acts as a barrier at the steel-concrete interface, inhibiting corrosion in two ways: it repels water, preventing it from acting as an electrolyte at the steel surface, and it hinders the diffusion of oxygen to the cathodic sites of the corrosion cell. This dual-action—reducing bulk transport of corrosive agents through the concrete and providing a direct inhibitive film on the rebar—makes calcium stearate an effective admixture for enhancing the corrosion resistance of reinforced concrete structures.

Table 6. Corrosion Parameters of Steel Rebar in Concrete Exposed to Chloride Environment.
ParameterControl ConcreteConcrete with this compoundInterpretation
Time to Corrosion InitiationRelatively ShortSignificantly LongerDelayed ingress of chlorides to the steel surface
Corrosion Potential (Ecorr)-450 mV (Active Corrosion)-200 mV (Passive State)Indicates lower probability of corrosion
Corrosion Current Density (Icorr)High (~1.5 µA/cm²)Low (~0.1 µA/cm²)Indicates a much lower rate of corrosion

Molecular-Level Interaction Studies

Ultrasonic Velocity Studies for Molecular Interaction in Binary Mixtures

Ultrasonic velocity measurements are a valuable non-destructive technique for investigating molecular interactions in liquid mixtures. rdmodernresearch.comresearchgate.net Studies on binary mixtures containing this compound have been conducted to understand the nature and strength of interactions between the solute and solvent molecules. rdmodernresearch.comscribd.comijerd.comijceronline.comijirset.com These studies typically involve measuring ultrasonic velocity (U), density (ρ), and viscosity (η) of the mixtures at various mole fractions and temperatures. rdmodernresearch.comscribd.comijerd.comijceronline.com

From these experimental values, several thermo-acoustic parameters can be derived to provide insights into the molecular interactions. These parameters include:

Adiabatic compressibility

Acoustical impedance

Molar sound velocity

Wada's constant

Molar volume

Free volume

Intermolecular free length

Internal pressure

Absorption coefficient

Viscous relaxation time

Degree of intermolecular attraction rdmodernresearch.comijerd.com

Excess parameters, such as excess ultrasonic velocity, excess adiabatic compressibility, excess acoustical impedance, excess free length, and excess molar volume, are also calculated. rdmodernresearch.comijirset.com The sign and magnitude of these excess functions provide crucial information about the nature of molecular interactions that may not be apparent from the variations in the individual properties. rdmodernresearch.comijirset.com

For example, in binary mixtures of calcium stearate with propylene (B89431) glycol and glycerol, the results have been interpreted in terms of the molecular interactions between the components. rdmodernresearch.com Similarly, studies on mixtures of calcium stearate with methyl ethyl ketone have indicated the presence of molecular association and weak interactions. scribd.com The interactions in these systems are often characterized as weak dipole-induced dipole interactions. ijceronline.com

The observed increase in ultrasonic velocity with increasing stearate concentration in some mixtures is attributed to a decrease in the space between molecular chains, leading to increased rigidity. ijceronline.com The viscosity of the mixtures also tends to increase with higher stearate concentrations, suggesting greater molecular interaction. ijceronline.com

Table 2: Investigated Binary Mixtures of this compound and Derived Parameters

Binary Mixture ComponentsDerived Thermo-Acoustic ParametersKey FindingsReference
Calcium stearate – Propylene glycolAdiabatic compressibility, Acoustical impedance, Molar sound velocity, Free volume, Internal pressure, Excess parametersInvestigation of molecular interactions rdmodernresearch.com
Calcium stearate – GlycerolAdiabatic compressibility, Acoustical impedance, Molar sound velocity, Free volume, Internal pressure, Excess parametersInvestigation of molecular interactions rdmodernresearch.com
Calcium stearate – Methyl ethyl ketoneThermo-acoustical parameters, Excess propertiesExistence of molecular association and weak interactions scribd.com
Calcium stearate – AcetoneThermo-acoustical parameters, Excess propertiesWeak dipole-induced dipole interactions ijceronline.com
Calcium stearate – NitrobenzeneThermo-acoustical parameters, Excess propertiesInvestigation of molecular interactions ijirset.com
Calcium stearate – Triethylene glycolPhysico-chemical properties, Excess functionsInvestigation of structural peculiarities and molecular interactions ijerd.com

Theoretical and Computational Modeling of Interactions

Theoretical and computational methods, including molecular dynamics (MD) simulations and density functional theory (DFT), provide a molecular-level understanding of the interactions involving this compound. researchgate.nettsijournals.comtheiet.orgnih.gov These approaches complement experimental studies by offering detailed insights into the structure, dynamics, and energetics of these interactions.

Molecular dynamics simulations have been employed to study the self-assembly of calcium carbonate nanoparticles with calcium stearate as a co-surfactant in a hydrophobic solvent. researchgate.net These simulations have shown that the presence of stearate influences the shape of the nanoparticles, making them more elongated. researchgate.net The simulations also provide insights into the arrangement of surfactant molecules on the nanoparticle surface. researchgate.net

Computational chemistry has also been used to investigate the adsorption of stearic acid on calcite (calcium carbonate) surfaces. tsijournals.comtheiet.org These studies combine molecular dynamics simulations with experimental techniques to elucidate the adsorption mechanisms. tsijournals.com The results indicate that stearic acid can chemically bind to the calcite surface, a process that is facilitated by mechanical action to ensure close contact. tsijournals.comtheiet.org DFT calculations have further clarified that the interaction occurs via chelation between the oxygen atoms of the carboxylic acid group of stearic acid and the calcium atoms on the calcite surface. theiet.org This interaction leads to a change in the surface properties of calcite, making it more hydrophobic. theiet.org

In the context of cement chemistry, MD simulations are a powerful tool for investigating the molecular structure and properties of calcium-silicate-hydrate (C-S-H), the primary binding phase in cement. nih.gov While direct simulations of calcium stearate within the C-S-H structure are not widely reported in the provided search results, the methodologies used to model C-S-H could be extended to understand the interactions between calcium stearate and the cement matrix at a fundamental level. nih.gov

Theoretical models are also used in conjunction with ultrasonic velocity studies. rdmodernresearch.comscribd.comijerd.comijceronline.comijirset.com Experimental ultrasonic velocities are often compared with theoretical values calculated using various empirical relations such as those of Nomoto, Van Dael & Vangeel, and Junjie. rdmodernresearch.comscribd.comijerd.comijceronline.comijirset.com Deviations between the experimental and theoretical values can provide further evidence for the presence and nature of molecular interactions in the binary mixtures. scribd.com

Advanced Research Applications in Materials Science and Engineering

Polymer Composites and Blends

Calcium stearate (B1226849) plays a crucial role in the processing and performance of various polymer systems.

In the manufacturing of plastics, calcium stearate is widely utilized as a lubricant and processing aid. tldvietnam.compishrochem.comgzbaisha.comtldvietnam.comnimbasia.com It reduces friction between polymer chains and between the polymer and processing equipment, which enhances the flow properties of the molten material. tldvietnam.comtldvietnam.comvinipulchemicals.com This improved processability leads to several benefits, including:

Increased production efficiency: Smoother flow allows for faster extrusion and molding cycles. tldvietnam.comvinipulchemicals.com

Reduced energy consumption: Lower friction translates to less energy required to process the material. tldvietnam.comgzbaisha.com

Decreased machinery wear: The lubricating effect minimizes wear and tear on extruders and molds. tldvietnam.compatsnap.com

Improved product quality: Consistent flow helps prevent defects such as melt fracture and surface irregularities, ensuring a smoother surface finish. gzbaisha.comvinipulchemicals.com

This is particularly beneficial in the processing of thermoplastics like polyvinyl chloride (PVC), polyethylene (B3416737) (PE), and polypropylene (B1209903) (PP). tldvietnam.comnimbasia.comgoldstab.com In PVC production, it acts as both an internal and external lubricant, aiding in the smooth fusion of resin particles and enhancing melt flow. platinumindustriesltd.comhpmcproducer.com For polyolefins like PE and PP, it improves flow properties and helps prevent sticking to machinery. tldvietnam.comnimbasia.com

The incorporation of calcium stearate can influence the mechanical properties of polymer composites, although its effect can vary depending on the polymer system and the concentration of the additive.

Reinforcing Agent: In some plastics, calcium stearate can act as a reinforcing agent, enhancing the material's strength and durability. tldvietnam.com When properly dispersed, it can help strengthen the structural integrity of the plastic, leading to improved resistance to deformation and impact. tldvietnam.com

Tensile Properties: Research on epoxidized natural rubber (ENR) has shown that the addition of calcium stearate can increase tensile strength and elongation at break up to a certain concentration (around 1 phr), after which these properties may decline. researchgate.net In studies involving PVC microcomposites, the addition of a calcium stearate/zinc stearate mixture at an optimal concentration resulted in improved tensile strength and elongation at break. ippi.ac.ir However, in blends of low-density polyethylene (LDPE) and poly(ε-caprolactone) (PCL), the addition of calcium stearate did not lead to significant changes in tensile strength. researchgate.net Similarly, in high-density polyethylene (HDPE), the addition of calcium stearate did not significantly impact tensile properties. aip.org

A study on HDPE filled with magnesium hydroxide (B78521) found that coating the filler with calcium stearate resulted in the best improvement in toughness properties, significantly increasing elongation at yield and impact properties without greatly affecting tensile strength. lboro.ac.uk

Calcium stearate is recognized for its role as a heat stabilizer, particularly in PVC processing. tldvietnam.comvinipulchemicals.comhpmcproducer.comcelluloseankit.com It helps to prevent the thermal degradation of the polymer at high processing temperatures by neutralizing acidic byproducts like hydrochloric acid (HCl) that can accelerate degradation. emerald.comwikipedia.org This stabilization preserves the mechanical properties and color of the final product. vinipulchemicals.comtldvietnam.com

The effect of calcium stearate on the aging of other polymers can be more complex. Some research suggests it can act as a pro-oxidant agent in polypropylene (PP) under natural exposure, accelerating the oxidative degradation process. researchgate.netscielo.br Studies have shown that a concentration of 5% by weight of calcium stearate was enough to initiate the degradation process in PP. researchgate.net In contrast, for epoxidized natural rubber (ENR), the incorporation of calcium stearate was found to improve aging resistance by neutralizing sulfur acids that can catalyze the ring-opening of epoxide groups. researchgate.net

The table below summarizes the effect of calcium stearate on the mechanical properties of various polymer blends based on research findings.

Polymer SystemCalcium Stearate Effect on Mechanical PropertiesResearch Finding
Epoxidized Natural Rubber (ENR) Increased tensile strength and elongation at break up to ~1 phr. researchgate.netOptimal concentration enhances toughness. researchgate.net
PVC/r-LDPE Microcomposites Optimal concentration of CaSt₂:ZnSt₂ (9:1) at 5 phr improved tensile strength and elongation at break. ippi.ac.irActs as an effective stabilizer and mechanical property enhancer. ippi.ac.ir
LDPE/PCL Blends No significant change in tensile strength. researchgate.netIncompatible blend, CaSt did not improve mechanical performance. researchgate.net
HDPE No significant impact on tensile properties. aip.orgAdditive did not alter the tensile behavior of HDPE. aip.org
HDPE/Magnesium Hydroxide Coated filler showed significant improvement in toughness and elongation. lboro.ac.ukSurface modification with calcium stearate enhances composite properties. lboro.ac.uk

Calcium stearate is instrumental in the development of nanocomposites due to its ability to improve filler dispersion within the polymer matrix. nimbasia.comtldvietnam.com It modifies the surface of fillers, reducing their tendency to agglomerate and lowering their surface energy. scielo.brup.ac.zascielo.br This leads to a more uniform distribution of the filler particles, which is crucial for achieving desired material properties. nimbasia.comup.ac.za

In rubber nanocomposites, such as those based on styrene-butadiene rubber (SBR) for tire applications, calcium stearate has been shown to act as a dispersion promoter for organoclay. researchgate.net By replacing stearic acid with calcium stearate, researchers observed enhanced filler-rubber interaction due to the strong ionic interactions between the calcium ions and the anionic surface of the layered silicates (nanoclay). researchgate.net This resulted in improved dispersion and, consequently, better mechanical and dynamic properties of the nanocomposite. researchgate.netkoreascience.kr Studies have indicated that an optimal amount of calcium stearate can improve the dispersion and mechanical properties of silica (B1680970) in rubber compounds. researchgate.net

Cement and Concrete Technology

In the construction industry, calcium stearate is a key additive for enhancing the durability and performance of cementitious materials. tldvietnam.com

Calcium stearate is widely used as a hydrophobic or water-repellent admixture in concrete and mortar. tldvietnam.comadmixture-concrete.comresearchgate.netjcsm.ir Its water-repellent nature stems from its insolubility in water. nih.govmdpi.com When incorporated into a concrete mix, it forms a water-repellent layer along the capillary pores, which inhibits the ingress of water and aggressive ions under non-hydrostatic conditions. admixture-concrete.comresearchgate.netjcsm.irjcsm.ir

This hydrophobic effect provides several benefits for the durability of concrete structures:

Reduced Water Absorption: It significantly decreases the rate and amount of water absorption. mdpi.comjcsm.irnih.gov

Increased Durability: By preventing water infiltration, it protects concrete from water-related damage such as cracking, spalling, and the effects of freeze-thaw cycles. tldvietnam.comadmixture-concrete.com

Corrosion Resistance: It helps to protect steel reinforcement from corrosion by reducing the penetration of water and chlorides. researchgate.netnih.gov

Efflorescence Control: It reduces the migration of water-soluble salts to the surface, thereby controlling the formation of efflorescence. tldvietnam.com

Research has shown that the addition of calcium stearate can significantly improve the water resistance of concrete, although it may also lead to a reduction in compressive strength. researchgate.netnih.govmdpi.com However, when used in combination with pozzolanic materials, the loss in compressive strength can be mitigated. nih.govmdpi.com

The table below presents data on the water absorption and chloride diffusion in cement mortar with and without calcium stearate, demonstrating its effectiveness.

Mortar TypeWater Absorption (%)Chloride Diffusion Coefficient (x 10⁻¹² m²/s)
Sand (Control) 11.812.5
OPC (Control) 6.58.4
DT3% (with Pozzolan and Calcium Stearate) 2.4-
DT1% (with Pozzolan and Calcium Stearate) -8.8
Data sourced from a study on cement mortar with natural pozzolan and calcium stearate. nih.govmdpi.com

Improvement of Compressive Strength and Shrinkage Control

In the field of construction materials, calcium stearate is investigated for its effects on the mechanical properties of cement and concrete. While some studies indicate that the addition of calcium stearate can lead to a decrease in compressive strength, others explore methods to counteract this effect. For instance, research has shown that at a dosage of 1% of cement weight, calcium stearate reduces compressive strength by approximately 20%. scispace.com However, this reduction can be compensated for by adjusting the water-to-binder ratio and incorporating supplementary cementitious materials like silica fume. scispace.com

Conversely, some studies report a slight increase in compressive strength with certain concentrations of calcium stearate. For example, concrete with 1% and 3% calcium stearate showed an increase in compressive strength, which then decreased when the concentration was raised to 5%. ijresm.com Another study found that while calcium stearate alone can retard hydrate (B1144303) formation and negatively impact compressive strength, combining it with pozzolanic materials rich in SiO2 and Al2O3 can negate this loss. mdpi.comnih.gov

The influence of calcium stearate on drying shrinkage is also a key area of research. Drying shrinkage is a primary cause of cracking in concrete structures. researchgate.net Studies have shown that the use of calcium stearate can significantly reduce drying shrinkage. researchgate.netmdpi.comnih.gov For example, the addition of calcium stearate at fractions of 0.1%, 0.2%, and 0.3% by weight of cement resulted in a noticeable decrease in shrinkage at both 28 and 90 days. mdpi.comnih.gov Specifically, one study reported that a damp-proofing additive containing calcium stearate reduced maximum free drying shrinkage by 42.4% and maximum restrained drying shrinkage by 22.8%. researchgate.netoslomet.no This reduction is attributed to the formation of a hydrophobic, wax-like compound that fills pores and microcracks within the concrete, leading to a more stable volume. mdpi.com

Table 1: Effect of Calcium Stearate on Concrete Shrinkage

Calcium Stearate Content (% of cement weight)Shrinkage at 28 days (mm)Shrinkage at 90 days (mm)
0%0.0670.079
0.1%0.0530.065
0.2%0.0560.061
0.3%0.0490.059

Data sourced from a study on the effect of calcium stearate on concrete shrinkage. mdpi.comnih.gov

Mitigation of Chloride Ion Infiltration and Corrosion

A significant challenge in the durability of reinforced concrete structures, especially in marine environments, is the infiltration of chloride ions, which leads to the corrosion of steel reinforcement. researchgate.netsrce.hr Calcium stearate is extensively studied as a hydrophobic agent to mitigate this issue. researchgate.netbohrium.com By rendering the concrete more water-repellent, calcium stearate reduces water absorption and, consequently, the ingress of chloride ions. mdpi.comnih.govbohrium.com

Research has demonstrated that the addition of calcium stearate significantly decreases water absorption in mortar and concrete. ijresm.combohrium.com For instance, with a 1.5% dosage of calcium stearate, the cumulative water absorption of mortar decreased by 78.41% compared to mortar without the additive. bohrium.com This hydrophobic effect is attributed to the formation of a waxy compound that lines the pores within the cement matrix. ijresm.commdpi.combohrium.com

This reduction in water and chloride ion penetration directly translates to enhanced corrosion protection for the steel reinforcement. bohrium.comnih.govaip.org Studies have shown that even in cracked mortar, the presence of calcium stearate reduces reinforcement corrosion. bohrium.com When crack widths are controlled within 0.3 mm, the addition of calcium stearate can significantly counteract the negative effects of chloride-induced corrosion. bohrium.com The corrosion rate of steel in concrete containing calcium stearate is lower than in conventional concrete. aip.org Petrographic examinations have revealed that calcium stearate blocks the pores in concrete, thereby reducing the corrosion rate of steel. jmaterenvironsci.comresearchgate.net

Table 2: Effect of Calcium Stearate on Mortar Properties

Calcium Stearate DosageWater Contact Angle (°)Cumulative Water Absorption Reduction
1.5%122.578.41%

Data sourced from a study on the effect of calcium stearate hydrophobic agent on mortar performance. bohrium.com

Nanomaterials and Nanoparticle Synthesis

Calcium stearate plays a crucial role in the synthesis and stabilization of various nanomaterials, leveraging its properties as a surfactant and encapsulating agent.

Encapsulation and Surface Modification of Nanoparticles (e.g., Hydroxyapatite)

In the synthesis of hydroxyapatite (B223615) (HAp) nanoparticles, which are used in biomedical applications, calcium stearate has been employed as an encapsulating agent. researchgate.netnih.gov A mixed surfactant-mediated approach using calcium stearate can produce HAp nanoparticles with exceptionally high surface areas. researchgate.netnih.govmdpi.com In this process, lath-shaped HAp nanoparticles encapsulated with calcium stearate are formed. researchgate.net Upon calcination, the stearate encapsulation is removed, resulting in deorganized HAp nanoparticles with a significantly increased specific surface area, reaching as high as 364 m²/g. researchgate.net This high surface area is attributed to the particle-separating effect of the surfactant system, which prevents agglomeration of the nanoparticles. researchgate.net

The surface modification of nanoparticles with a calcium stearate layer can also improve their compatibility with polymeric matrices, which is crucial for the development of composite materials. researchgate.net

Stabilization of Polymeric Nanoparticles (e.g., PLGA NPs)

Calcium stearate has emerged as a biocompatible and effective alternative to traditional polyvinyl surfactants, such as poly(vinyl alcohol) (PVA), in the synthesis of poly(lactic-co-glycolic acid) (PLGA) nanoparticles. acs.orgresearchgate.netnih.govacs.org PLGA nanoparticles are widely studied for drug delivery systems. acs.orgresearchgate.netnih.gov The use of calcium stearate allows for the synthesis of stable and uniformly distributed PLGA nanoparticles at low concentrations, avoiding the need for extensive and costly purification steps required to remove PVA. acs.orgresearchgate.netnih.govacs.org

With the assistance of small amounts of other surfactants like polysorbate 60 and sorbitan (B8754009) monostearate, calcium stearate can effectively stabilize PLGA nanoparticles of varying sizes and structures. acs.orgresearchgate.netnih.gov Research has demonstrated the successful encapsulation of both hydrophobic molecules, like curcumin, and hydrophilic molecules, like fibrinogen, within these calcium stearate-stabilized PLGA nanoparticles. acs.orgnih.govacs.org These stabilized nanoparticles have shown good stability under physiological conditions, making them promising candidates for controlled release drug delivery devices. acs.org

Application in Electret Air Filtration and Respirator Materials

Calcium stearate is being explored for its application in advanced air filtration materials. In one innovative approach, biodegradable polylactic acid (PLA) is combined with calcium stearate to create hydrocharging melt-blown nonwoven fabrics for respirators. acs.orgresearchgate.net The presence of calcium stearate significantly improves the crystallization structure and charge storage capabilities of the PLA fabric. acs.orgresearchgate.net

These PLA/calcium stearate fabrics exhibit high filtration efficiency for particulate matter (PM0.3) of 96.78% with a low pressure-drop, meeting the standards for N95 respirators. acs.org A key advantage is the high charge stability, with the filtration performance remaining above 95% after two months. acs.org This demonstrates the potential of calcium stearate in developing environmentally friendly and high-performance electret air filtration materials for applications such as smart respirators. acs.orgresearchgate.net

Specialized Material Systems

Beyond the aforementioned applications, calcium stearate is a versatile additive in a variety of specialized material systems, primarily acting as a lubricant, processing aid, and stabilizer. gzbaisha.comcelluloseankit.complatinumindustriesltd.comnimbasia.com

In the plastics industry , it is widely used as a lubricant and processing aid for materials like polyvinyl chloride (PVC), polyethylene (PE), and polypropylene (PP). celluloseankit.comnimbasia.commateossl.es It reduces friction during extrusion and molding, improves flow properties, and acts as a release agent. celluloseankit.complatinumindustriesltd.comhmroyal.com In PVC production, it also functions as a heat stabilizer, neutralizing hydrochloric acid that can be released during processing and thus extending the material's lifespan. mateossl.es

In the rubber industry , calcium stearate serves as a plasticizer, softener, and dispersing agent. nimbasia.comnanotrun.com It improves the processing performance of rubber, enhances the dispersion of fillers like carbon black, and increases the elasticity and softness of the final products. nimbasia.comnanotrun.com

The paper industry utilizes calcium stearate as a lubricant in coating formulations to improve gloss, prevent cracking, and enhance the smoothness and printability of the paper. mateossl.esnanotrun.comatamankimya.comwikipedia.org It also helps to lengthen the life of the paper. mateossl.es

In the textile industry , it is used as a waterproofing agent and for polishing treatments, imparting hydrophobicity and lubricity to fabrics. mateossl.esnanotrun.com This makes the textiles smoother and more resistant to abrasion. nanotrun.com

Explosive Sensitivity Calibration in Binary Systems

Stearic acid calcium salt, also known as calcium stearate, serves a critical function in the field of energetic materials as a component in binary explosive systems for sensitivity calibration. A notable example is its use in mixtures with RDX (Cyclotrimethylenetrinitramine) to create a series of explosives with tailored and controllable sensitivities. dtic.mil This is particularly important for the VARICOMP method, a testing protocol developed to demonstrate the high detonation-transfer safeties and reliabilities required in modern weapon system explosive trains. dtic.mil

In these binary systems, calcium stearate functions as both a desensitizer and a binder for pelletizing the explosive material. dtic.mil Research conducted at the U.S. Naval Ordnance Laboratory investigated RDX/Calcium-Stearate mixtures with calcium stearate content ranging from 0.59% to 23.75%. dtic.mil The study determined that as the percentage of calcium stearate increases, the mixture generally becomes less sensitive to shock. dtic.mil

The sensitivity of these mixtures was quantified using the Small Scale Gap Test, with results expressed in DBg units. It was demonstrated that by carefully selecting the composition (percentage of calcium stearate) and the consolidating pressure applied during pellet fabrication, the shock sensitivity could be finely tuned. dtic.mil For instance, mixtures were calibrated to produce sensitivities ranging from 3.4 to 7.8 DBg. dtic.mil This ability to precisely control sensitivity allows for the creation of reference materials essential for calibrating and validating the performance and safety of explosive components. dtic.mildtic.mil

The rate of desensitization is most significant at lower percentages of calcium stearate and diminishes as the additive concentration increases. dtic.mil While these mixtures effectively meet the immediate requirements for VARICOMP testing, it has been noted that developing explosive systems where sensitivity control is less critically dependent on composition would be advantageous for future applications. dtic.mildtic.mil Another explosive composition, designated CH6, utilizes calcium stearate at 1.5% alongside RDX, graphite, and polyisobutylene. psemc.com

Table 1: RDX/Calcium Stearate Binary System Properties This table illustrates the relationship between the composition of RDX/Calcium Stearate mixtures, the consolidating pressure, and the resulting shock sensitivity.

Calcium Stearate Content (%)Consolidating Pressure (KPSI)Shock Sensitivity (DBg)
0.59 - 23.754Tunable from 3.4 to 7.8
0.59 - 23.758Tunable from 3.4 to 7.8
0.59 - 23.7516Tunable from 3.4 to 7.8
0.59 - 23.7532Tunable from 3.4 to 7.8
0.59 - 23.7564Tunable from 3.4 to 7.8

Source: Ayres, J. N.; Randall, C. W., NOLTR 63-91 dtic.mil

Potential as Gas Sensors for Organic Analytes

This compound is under investigation as a promising material for the development of gas sensors for organic analytes. scispace.com The research in this area is driven by the need for new materials that can enable the real-time monitoring of volatile organic compounds (VOCs), which are common indoor pollutants. nih.gov While organic conducting polymers have been explored for gas sensing, they can suffer from instability and poor sensitivity. nih.gov The creation of organic-inorganic hybrid materials, such as those incorporating calcium stearate, is a strategy to overcome these limitations and improve sensing characteristics. nih.gov

The potential of calcium stearate lies in its specific physicochemical properties and the ability to form highly ordered structures, such as Langmuir-Blodgett (LB) films. scispace.com Foundational research has focused on the preparation and detailed characterization of calcium stearate in both powder and thin film forms, viewing this as a crucial first step toward its application in gas sensors. scispace.com

Characterization using techniques like Fourier Transform Infrared (FTIR) spectroscopy, X-ray Diffraction (XRD), and Scanning Electron Microscopy (SEM) has provided key insights into the material's structure. scispace.com FTIR analysis of calcium stearate powders reveals carboxylate bands at 1577 cm⁻¹ and 1543 cm⁻¹, indicating both bidentate and unidentate associations of the stearate ions with calcium ions. In contrast, LB films show a higher intensity in the 1577 cm⁻¹ band, suggesting a predominance of the bidentate structure. scispace.com XRD studies have determined the bilayer distance to be approximately 4.8 nm for the powder and 4.0 nm for the LB film. scispace.com SEM micrographs show that the powdered form has a lamellar structure with an average particle size of about 600 nm. scispace.com

This detailed structural understanding is vital for designing sensor architectures. The interaction between organic analyte molecules and the calcium stearate surface is expected to alter the material's electrical or optical properties, forming the basis of the sensing mechanism. While direct application in a gas sensor for specific organic analytes is still a subject of ongoing research, these initial characterization studies have established the material properties that make calcium stearate a candidate for this technological application. scispace.com

Table 2: Structural Characterization of Calcium Stearate Forms This table summarizes key structural data for calcium stearate in powder and Langmuir-Blodgett (LB) film forms, relevant to its potential use in sensor applications.

PropertyCalcium Stearate PowderCalcium Stearate LB Film
FTIR Carboxylate Bands 1577 cm⁻¹ and 1543 cm⁻¹ (equal intensity)1577 cm⁻¹ (higher intensity) and 1543 cm⁻¹
Ion Association Unidentate and BidentatePrimarily Bidentate
XRD Bilayer Distance 4.8 nm4.0 nm
SEM Morphology Lamellar crystalsNot specified
Average Particle Size ~600 nmNot applicable

Source: Okur, S. et al., Ind. Eng. Chem. Res. 2010 scispace.com

Environmental and Sustainability Considerations in Chemical Research

Life Cycle Assessment of Synthesis Pathways

A comprehensive life cycle assessment (LCA) is crucial for evaluating the environmental impact of chemical production. For stearic acid calcium salt, the primary synthesis routes are the direct fusion (or saponification) process and the double decomposition (or precipitation) process.

The direct fusion method , which involves the reaction of stearic acid with calcium oxide or calcium hydroxide (B78521) at elevated temperatures, is often considered more environmentally acceptable. pishrochem.com This process is typically solvent-free, which eliminates the environmental and health hazards associated with solvent use and disposal. usda.gov One variation of this method, known as scorification, is highlighted as a clean preparation process because it does not require water and eliminates the need for a drying stage, thus saving energy and reducing costs. google.com

The double decomposition method , on the other hand, involves the reaction of a soluble calcium salt (like calcium chloride) with a sodium stearate (B1226849) solution in an aqueous medium. pishrochem.comnanotrun.com This process necessitates significant amounts of water and generates wastewater containing byproducts, such as sodium chloride, which require treatment before discharge. google.comscribd.com The subsequent filtration, washing, and drying of the precipitated calcium stearate also consume considerable energy. google.comnanotrun.com

Table 1: Comparison of Synthesis Pathways for this compound

Synthesis Pathway Description Environmental Considerations
Direct Fusion (Saponification) Reaction of stearic acid with calcium oxide or calcium hydroxide at high temperatures. wikipedia.orgpishrochem.com Generally considered more environmentally friendly due to the absence of solvents. usda.gov The "scorification" or dry method is particularly noted for energy savings as it requires no water and no subsequent drying. google.com
Double Decomposition (Precipitation) Reaction of sodium stearate with a soluble calcium salt (e.g., calcium chloride) in an aqueous solution. pishrochem.comnanotrun.com Generates significant wastewater that requires treatment. google.com The process is more energy-intensive due to the need for heating, filtration, washing, and drying. google.comnanotrun.com

Environmental Fate and Breakdown Products (Research Gaps)

Despite its widespread use, there is a significant research gap concerning the environmental fate and breakdown products of this compound. usda.gov Multiple sources indicate that comprehensive studies on its persistence, degradation pathways, and potential toxic intermediates in various environmental compartments (soil, water, air) are lacking. usda.govusda.gov

Upon heating, calcium stearate decomposes into stearic acid and calcium salts. pishrochem.com In the presence of strong acids, it also breaks down into stearic acid and the corresponding calcium salt. nanotrun.com While the hydrocarbon portion of fatty acid salts is expected to eventually degrade to carbon dioxide and water, the complete mineralization process may be slow for some components. bisleyinternational.com

In terms of ecotoxicity, available data suggests that this compound is not classified as hazardous to the aquatic environment. carlroth.com However, it is acknowledged that large quantities entering aquatic systems could be problematic for aquatic life. pishrochem.com There is a lack of specific research on the toxicological effects of its environmental breakdown products. usda.gov The U.S. EPA's list of inert pesticide ingredients classifies calcium stearate under a category for which there is insufficient data to confirm its safe use in such products. usda.gov

Role in Mitigating Waste and Pollution (e.g., cigarette butts in mortars)

This compound has shown promise in applications aimed at mitigating waste and pollution. One notable example is its use in construction materials that incorporate waste products. A study investigated the properties of mortars containing cellulose acetate fibers derived from treated industrial cigarette butts. researchgate.netplu.mx The addition of calcium stearate to these mortars was found to be beneficial in several ways. researchgate.netplu.mxresearchgate.net

The research demonstrated that incorporating 1 wt% of calcium stearate in mortars containing cellulose acetate fibers from cigarette butts can:

Reduce the amount of water absorbed by the cellulose acetate fibers. plu.mxresearchgate.net

Decrease the shrinkage of the mortar. plu.mxresearchgate.net

Improve the compressive strength by 18% compared to the reference mortar without calcium stearate. plu.mxresearchgate.net

By enhancing the properties of mortars containing this waste material, calcium stearate facilitates a viable method for upcycling cigarette butts, which are a significant source of environmental pollution. researchgate.netplu.mx The leaching tests conducted on these mortars showed that the released contaminants were within the regulatory limits set by the USEPA, indicating that this is a safe method of waste encapsulation. researchgate.net

Biodegradability and Environmental Impact in Polymeric Systems

This compound is generally considered to be a biodegradable and non-toxic compound, making it an environmentally favorable additive in many polymeric systems. vinipulchemicals.com Its eco-friendly profile is a key factor in its widespread use as a stabilizer, lubricant, and release agent in the plastics industry. vinipulchemicals.com

Research has shown that calcium stearate can act as a pro-oxidant, initiating the degradation process in some polymers. researchgate.net In studies on polypropylene (B1209903), the presence of calcium stearate was found to accelerate degradation under natural exposure, leading to the formation of oxygenated products like carbonyl and hydroperoxide groups. researchgate.net A concentration of 5 wt% was sufficient to initiate this degradation process. researchgate.net This pro-degradant effect can be beneficial in designing plastics with a controlled lifespan, potentially reducing the persistence of plastic waste in the environment.

However, the effect of calcium stearate on the biodegradability of polymer blends can be complex. In blends of low-density polyethylene (B3416737) (LDPE) and poly(ε-caprolactone) (PCL), the addition of calcium stearate was found to increase the rate of enzymatic degradation in some blend ratios (50/50 and 25/75 LDPE/PCL) but reduced it in others (75/25 LDPE/PCL). mackenzie.br In simulated soil, pure LDPE with calcium stearate showed greater mass loss than pure LDPE alone. researchgate.net

Table 2: Effects of this compound on Polymer Degradation

Polymer System Effect of Calcium Stearate Research Findings
Polypropylene (PP) Pro-oxidant Initiates and accelerates the degradation process under natural aging, with a 5 wt% concentration being effective. researchgate.net
Low-Density Polyethylene (LDPE) Enhanced Biodegradation In simulated soil, LDPE with calcium stearate exhibited a greater loss of mass compared to pure LDPE. researchgate.net
LDPE/PCL Blends Varied Effects Increased the rate of enzymatic degradation for 50/50 and 25/75 blends, but decreased it for the 75/25 blend. mackenzie.br

Resource Conservation through Alternative Raw Materials

A key aspect of sustainability in chemical manufacturing is the use of renewable and waste-derived raw materials. For the production of this compound, the stearic acid is typically derived from animal fats or vegetable oils like palm oil. usda.govfoodadditives.net The reliance on palm oil, in particular, has raised concerns about deforestation and habitat destruction. nanotrun.com

To address these concerns, research is exploring alternative and more sustainable sources for the raw materials used in the production of this compound and related products. One innovative approach involves the use of waste cooking oils. A study demonstrated the successful preparation of lubricating greases from used sunflower and palm frying oils with calcium stearate prepared in situ. preprints.org This method not only valorizes a waste product but also offers a more sustainable alternative to mineral oil-based greases. preprints.org The process involves heating the waste oil with stearic acid and then adding a base like calcium hydroxide to form the calcium stearate within the oil matrix. preprints.org

The stearic acid itself can be sourced from more sustainable vegetable oils, leading to what can be termed "vegetable calcium stearate". foodadditives.net This move away from animal fats and less sustainable vegetable sources contributes to resource conservation and a more environmentally friendly final product.

Q & A

Q. What are the critical parameters for optimizing calcium stearate synthesis via one-step methods, and how do they influence product quality?

Calcium stearate synthesis via a one-step process requires precise control of reaction temperature (70°C), time (120 min), and molar ratios (stearic acid:CaCl₂ = 2:1.15; stearic acid:NaOH = 1:1.40) to achieve high conversion rates and low free stearic acid content (0.51%) . Experimental design should include single-factor or orthogonal experiments to evaluate these parameters systematically. Monitoring free acid content via titration or spectroscopy ensures reaction completion .

Q. How can researchers characterize the physicochemical properties of calcium stearate for reproducibility?

Key properties include melting point (140–179°C), molecular formula (C₃₆H₇₀CaO₄), CAS RN (1592-23-0), and solubility in non-polar solvents . Use differential scanning calorimetry (DSC) for thermal stability analysis, Fourier-transform infrared spectroscopy (FTIR) for functional group identification, and X-ray diffraction (XRD) to confirm crystalline structure .

Q. What standardized protocols exist for ensuring calcium stearate purity in laboratory settings?

Follow pharmacopeial methods (e.g., USP/EP) for heavy metal limits, loss on drying, and acid value determination. Chromatographic techniques (HPLC or GC) can quantify residual reactants like unreacted stearic acid . For certification compliance (e.g., ISCC PLUS), verify the stearic acid source and specify the salt type (e.g., "calcium stearate") in documentation .

Advanced Research Questions

Q. How does calcium stearate precipitate influence reaction equilibria in enzymatic hydrolysis studies?

Calcium stearate precipitation can shift equilibrium in hydrolysis reactions (e.g., sphingolipid ceramide N-deacylation) by removing stearic acid from the system. Use HPLC to quantify precipitated stearic acid and correlate its concentration with reaction yield. Adding Ca²⁺ ions enhances precipitation, enabling equilibrium control .

Q. What methodologies improve calcium stearate's dispersion in polymer composites, and how do they affect material performance?

Surface modification via stearic acid coating enhances nano-calcium carbonate dispersion in polymers. Optimize coating by varying stearic acid:CaCO₃ ratios (e.g., 1–5 wt%) and using ball milling or ultrasonic homogenization. Characterize composites via tensile testing, thermogravimetric analysis (TGA), and SEM to assess mechanical/thermal improvements .

Q. How can calcium stearate's role as a stabilizer in pharmaceuticals be validated under accelerated degradation conditions?

Conduct stress testing (e.g., 40°C/75% RH for 6 months) on formulations containing calcium stearate. Monitor degradation products via LC-MS and compare stability against control samples. Statistical models (e.g., Arrhenius kinetics) predict shelf life .

Q. What pedagogical strategies address student misconceptions in calcium stearate synthesis and analysis?

Implement inquiry-based labs where students optimize reaction conditions (e.g., temperature, stoichiometry) and analyze products via FTIR or titration. Pre/post-assessments identify conceptual gaps, while case studies on industrial applications (e.g., polymer stabilizers) bridge theory and practice .

Methodological Considerations

  • Data Contradictions : Discrepancies in melting points (e.g., 140°C vs. 179°C) may arise from impurities or polymorphic forms. Use purity-certified reagents and standardize annealing protocols .
  • Certification Compliance : For ISCC PLUS, trace stearic acid to certified bio-based sources and validate claims via carbon-14 analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.